molecular formula C10H14O2 B1335235 2,3-Dimethyl-4-methoxybenzyl alcohol CAS No. 178049-63-3

2,3-Dimethyl-4-methoxybenzyl alcohol

Cat. No. B1335235
CAS RN: 178049-63-3
M. Wt: 166.22 g/mol
InChI Key: FVNIOLGSUAIZPP-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-methoxybenzyl alcohol, also known as DMBA, is a compound that has gained attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

Electrochemical Deprotection

Electrochemical deprotection of para-methoxybenzyl (PMB) ethers, closely related to 2,3-Dimethyl-4-methoxybenzyl alcohol, has been effectively achieved in a flow electrolysis cell. This process involves the conversion to the unmasked alcohol and p-methoxybenzaldehyde dimethyl acetal as a byproduct. This method eliminates the need for chemical oxidants and allows for the recovery and reuse of added electrolyte, demonstrating an environmentally friendly and efficient approach (Green et al., 2017).

Catalytic Synthesis of Methyl Ethers

Research indicates that the reaction of dimethyl carbonate with benzyl-type alcohols, similar in structure to this compound, in the presence of sodium-exchanged faujasites (NaX or NaY) as catalysts, results in the production of corresponding methyl ethers. This process shows high yields and exhibits a peculiar chemoselectivity, highlighting its potential in catalytic synthesis applications (Selva et al., 2008).

Photocatalytic Oxidation

Studies on the photocatalytic oxidation of aromatic alcohols, including compounds like 4-methoxybenzyl alcohol which is structurally similar to this compound, reveal that these alcohols can be oxidized to their corresponding aldehydes using TiO2 photocatalysts under near-UV irradiation. This process shows the influence of substituent groups on reactivity and selectivity, which is crucial in developing efficient photocatalytic systems (Yurdakal & Augugliaro, 2012).

Photocatalytic Selective Oxidation

Another study on the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, highlights a high conversion and selectivity to corresponding aldehydes on TiO2 photocatalysts under O2 atmosphere. This study elucidates the properties of the surface complex formed by these compounds' adsorption on the TiO2 surface, providing insight into the mechanisms of selective photocatalytic oxidation (Higashimoto et al., 2009).

Synthesis of Methyl Ethers and SurfactantsA series of methoxybenzyl-containing quaternary ammonium surfactants were synthesized, demonstrating their high surface activity and ease of aggregation in aqueous solutions. These findings indicate the potential of this compound derivatives in creating effective surfactants with high bactericidal activity

Scientific Research Applications of this compound

Electrochemical Deprotection

Electrochemical deprotection of p-methoxybenzyl (PMB) ethers in a flow electrolysis cell leads to the production of unmasked alcohols and p-methoxybenzaldehyde dimethyl acetal as a byproduct. This method, applicable to substances related to this compound, removes the need for chemical oxidants and allows for the recovery and reuse of the added electrolyte (Green et al., 2017).

Catalytic Synthesis of Methyl Ethers

The reaction of dimethyl carbonate with benzyl-type alcohols in the presence of sodium-exchanged faujasites produces methyl ethers with high yields and peculiar chemoselectivity. This method, applicable to molecules like this compound, demonstrates the catalytic potential of sodium-exchanged faujasites (Selva et al., 2008).

Photocatalytic Oxidation

Aromatic alcohols with various substituent groups, similar to this compound, have been partially oxidized to aldehydes using TiO2 photocatalysis. This study helps understand the influence of substituents on reactivity and selectivity in photocatalytic processes (Yurdakal & Augugliaro, 2012).

Selective Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol and its derivatives, like 4-methoxybenzyl alcohol, yields aldehydes with high conversion and selectivity on a TiO2 photocatalyst under O2 atmosphere. This process is pertinent to compounds related to this compound (Higashimoto et al., 2009).

Safety and Hazards

This chemical is considered hazardous and may cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes .

properties

IUPAC Name

(4-methoxy-2,3-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-5,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNIOLGSUAIZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402836
Record name 2,3-Dimethyl-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

178049-63-3
Record name 2,3-Dimethyl-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-4-methoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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